Benzyl-(4-ethoxy-benzyl)-amine
Overview
Description
Benzyl-(4-ethoxy-benzyl)-amine is a compound that falls within the category of aromatic amines, which are known for their diverse applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and polymers. The structure of this compound suggests that it contains a benzyl group attached to an ethoxy-benzyl moiety through an amine linkage.
Synthesis Analysis
The synthesis of aromatic amines similar to Benzyl-(4-ethoxy-benzyl)-amine often involves multi-step chemical processes. For instance, the synthesis of related compounds has been reported using techniques such as condensation reactions, as seen in the synthesis of azo-benzoic acids and their precursors . Another related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, was synthesized through a single-step process, indicating that the synthesis of Benzyl-(4-ethoxy-benzyl)-amine could potentially be achieved through a similar straightforward approach .
Molecular Structure Analysis
The molecular structure of aromatic amines is crucial in determining their reactivity and physical properties. Spectroscopic techniques such as NMR, UV-VIS, and IR are commonly used to characterize these structures . The molecular geometry and electronic distribution can be optimized and predicted using computational methods like density functional theory (DFT), which provides insights into the molecule's behavior in various environments .
Chemical Reactions Analysis
Aromatic amines like Benzyl-(4-ethoxy-benzyl)-amine can undergo a variety of chemical reactions. They can participate in acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH . Additionally, these compounds can react with other molecules, such as in the inhibition of tyrosinase activity, which is a key enzyme in melanin biosynthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl-(4-ethoxy-benzyl)-amine would be influenced by its molecular structure. Aromatic amines generally exhibit UV-blocking effects and can have biological activities such as inhibiting melanin production or acting as ligands for certain receptors . The substituents on the aromatic ring, such as the ethoxy group, can affect the lipophilicity and, consequently, the biological activity of the compound .
Scientific Research Applications
1. Organic Synthesis and Solid-Phase Chemistry
- Secondary Amide-Based Linkers : Benzaldehyde derivatives, similar in structure to Benzyl-(4-ethoxy-benzyl)-amine, have been utilized as linkers in solid phase organic synthesis. This involves the formation of secondary amines, which are subsequently converted to ureas, sulfonamides, and other derivatives (Swayze, 1997).
2. Catalysis and Reaction Development
- Reductive Monoalkylation : Studies have shown the potential of similar benzyl amino compounds in the reductive monoalkylation of nitro aryls, leading to the formation of secondary benzyl amino aryls in good yields (Sydnes, Kuse, & Isobe, 2008).
- C-H Amination Reactions : Research has demonstrated the use of chiral benzylic amines in rhodium-catalyzed stereoselective C-H amination reactions, yielding good selectivity (Lebel, Trudel, & Spitz, 2012).
3. Polymer Science and Material Applications
- Polymerization Kinetics : Benzyl-(4-ethoxy-benzyl)-amine analogs have been studied in the context of benzoyl peroxide/amine initiated free-radical polymerization, particularly in dental materials (Achilias & Sideridou, 2004).
4. Medicinal Chemistry and Drug Development
- Nucleoside Transport Inhibition : Certain benzyl derivatives have shown potential in inhibiting nucleoside transport, which is significant for drug development, especially for CNS-targeted therapies (Tromp et al., 2004).
5. Green Chemistry and Sustainable Processes
- Reductive Aminations Using Molecular Hydrogen : Catalytic reductive aminations, an important class in green chemistry, often utilize compounds structurally similar to Benzyl-(4-ethoxy-benzyl)-amine. These reactions are crucial for the synthesis of various amines in a sustainable manner (Murugesan et al., 2020).
Mechanism of Action
Target of Action
Based on its structural similarity to other benzyl compounds, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzyl-(4-ethoxy-benzyl)-amine likely undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Based on its structure, it may be involved in pathways related to the metabolism of aromatic compounds .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to have various biological effects, such as anti-inflammatory, antioxidant, and antimicrobial activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Benzyl-(4-ethoxy-benzyl)-amine. For instance, the rate of reactions at the benzylic position can be influenced by the presence of other reactive species .
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-18-16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFOETOUGVTWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261605 | |
Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(4-ethoxy-benzyl)-amine | |
CAS RN |
333755-96-7 | |
Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333755-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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